AMDE-1

Autophagy Lysosomal dysfunction Dual mechanism

AMDE-1 (Autophagy Modulator with Dual Effect-1; CAS 478043-30-0; C18H8ClF6N3; MW 415.72) is a synthetic small-molecule autophagy modulator identified through a GFP-LC3-based high-content screen of >196,000 compounds. Unlike classical single-function autophagy inducers (e.g., rapamycin) or lysosomal inhibitors (e.g., chloroquine), AMDE-1 possesses a dual mechanism: it activates autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously impairing autophagic degradation through lysosomal dysfunction.

Molecular Formula C18H8ClF6N3
Molecular Weight 415.7 g/mol
Cat. No. B15619692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMDE-1
Molecular FormulaC18H8ClF6N3
Molecular Weight415.7 g/mol
Structural Identifiers
InChIInChI=1S/C18H8ClF6N3/c19-10-3-1-2-9(6-10)12(8-26)14-5-4-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H
InChIKeyQPWWAOMXYPIDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMDE-1 for Autophagy Research Procurement: Baseline Identity and Compound Class


AMDE-1 (Autophagy Modulator with Dual Effect-1; CAS 478043-30-0; C18H8ClF6N3; MW 415.72) is a synthetic small-molecule autophagy modulator identified through a GFP-LC3-based high-content screen of >196,000 compounds [1]. Unlike classical single-function autophagy inducers (e.g., rapamycin) or lysosomal inhibitors (e.g., chloroquine), AMDE-1 possesses a dual mechanism: it activates autophagy initiation via the AMPK-mTORC1-ULK1 pathway while simultaneously impairing autophagic degradation through lysosomal dysfunction [1]. This dual effect classifies AMDE-1 as a representative of a distinct pharmacological class of autophagy modulators that cannot be functionally substituted by agents acting on only one node of the autophagy-lysosome axis [1].

Why AMDE-1 Cannot Be Replaced by Generic Autophagy Inducers or Lysosomal Inhibitors


Standard autophagy modulators act unidirectionally: rapamycin induces autophagy by mTORC1 inhibition without affecting lysosomal function, while chloroquine (CQ) and bafilomycin A1 (Baf) block lysosomal degradation without activating AMPK-mTORC1-ULK1 signaling [1]. AMDE-1's dual mechanism—concurrent autophagy initiation and lysosomal suppression—creates a state of autophagic stress and necroptotic cell death that neither rapamycin nor CQ alone, nor even their sequential combination, can replicate [1]. Additionally, AMDE-1 uniquely induces noncanonical autophagy independent of the ULK1 and Beclin1 complexes—a property absent in rapamycin and brefeldin A [2]. These functional divergences mean that experimental results obtained with AMDE-1 cannot be reproduced by substituting in any single-mechanism autophagy modulator, directly impacting experimental reproducibility and procurement decisions in autophagy research [1][2].

Quantitative Comparative Evidence: AMDE-1 vs. Closest Autophagy Modulator Analogs


Dual Mechanism: Concurrent Autophagy Induction and Lysosomal Degradation Blockade vs. Rapamycin and Chloroquine

AMDE-1 (10 µM) simultaneously suppresses S6 phosphorylation (mTORC1 inactivation) comparable to rapamycin while also arresting autophagic flux—LC3-II levels in cells co-treated with AMDE-1 + chloroquine (CQ, 40 µM) were no higher than AMDE-1 alone after 20 h, indicating complete flux blockade [1]. Rapamycin (1 µM) increased autophagic flux (red-only puncta in RFP-GFP-LC3 assay), whereas AMDE-1 produced a CQ-like pattern of yellow puncta accumulation, confirming lysosomal degradation impairment [1]. This dual mechanism cannot be achieved by rapamycin or CQ individually [1].

Autophagy Lysosomal dysfunction Dual mechanism mTORC1 AMPK

Noncanonical Autophagy Induction Independent of ULK1 and Beclin1 Complexes vs. Rapamycin and Brefeldin A

AMDE-1 (10 µM) induced LC3-II formation in FIP200-knockout and ULK1-knockout MEFs with kinetics identical to wild-type MEFs, demonstrating ULK1 complex-independent autophagy [1]. In Beclin1-knockdown U251 cells, AMDE-1 still elicited LC3 lipidation and GFP-LC3 puncta, while canonical autophagy stimuli (EBSS starvation) were blocked [1]. By contrast, rapamycin-induced autophagy is strictly ULK1- and Beclin1-dependent [1]. Furthermore, AMDE-1-induced noncanonical autophagy was specifically suppressed by V-ATPase inhibitors (bafilomycin A1, concanamycin A, salicylihalamide A at 1–100 nM) but not by lysosomal neutralizers (CQ, NH4Cl) or protease inhibitors (E64d + pepstatin A), defining a unique pharmacological suppression profile [1].

Noncanonical autophagy ULK1 Beclin1 FIP200 V-ATPase

Atg5-Dependent Autophagy Initiation: Quantitative Puncta Induction vs. Rapamycin

In the primary high-content screen, AMDE-1 (SID 14730495) caused 96.7% of MEFs to accumulate GFP-LC3 puncta at 11 h, with essentially no activity in Atg5-knockout MEFs, confirming strict Atg5-dependence [1]. Atg16L1 puncta formation with AMDE-1 (10 µM, 6 h) was quantitatively comparable to rapamycin (1 µM, 6 h) in both A549 and wild-type MEFs, indicating comparable autophagy initiation potency but with a fundamentally different downstream fate due to AMDE-1's concurrent lysosomal blockade [1].

Atg5-dependent Atg16L1 LC3 lipidation GFP-LC3 puncta Autophagy initiation

Preferential Cytotoxicity Toward Cancer Cells: HCT116 vs. CCD-18Co Selectivity vs. Chloroquine

AMDE-1 induced higher cytotoxicity in HCT116 colon cancer cells than in non-cancerous CCD-18Co colon fibroblasts across multiple concentrations (48 h treatment), demonstrating preferential cancer cell killing [1]. In HeLa cells, AMDE-1 at 2.5 µM induced significant cell death, whereas CQ at 50 µM was required for comparable cytotoxicity, representing an approximately 20-fold difference in potency [1]. AMDE-1-induced cell death was mediated by necroptosis, as it was inhibited by necrostatin-1 (40 µM) but not by the pan-caspase inhibitor z-VAD-FMK (20 µM) [1].

Cancer selectivity Necroptosis Cytotoxicity HCT116 CCD-18Co

Signaling Pathway Specificity: AMPK-mTORC1-ULK1 Activation Without MAPK/JNK/ROS Engagement vs. Other Autophagy Inducers

AMDE-1 (10 µM) activated AMPK (increased phospho-AMPK Thr172), inactivated mTORC1 (decreased phospho-S6), and activated ULK1 (increased phospho-ULK1 Ser555, decreased phospho-ULK1 Ser757) in a time-dependent manner [1]. Crucially, pharmacological inhibition of MEK/ERK (U0126), JNK (SP600125), or ROS scavenging (N-acetyl cysteine) did not alter AMDE-1-induced GFP-LC3 puncta or LC3 lipidation, confirming that AMDE-1-induced autophagy is specifically mediated by the AMPK-mTORC1-ULK1 axis without engaging MAPK, JNK, or oxidative stress pathways [1]. In contrast, many autophagy-inducing agents (e.g., cadmium, arsenic trioxide) activate autophagy through ROS or JNK signaling, introducing confounding pathway crosstalk [1].

AMPK mTORC1 ULK1 MAPK JNK Signaling specificity

Reduction in Lysosomal Proteolytic Activity: Cathepsin B and D Activity vs. Untreated Baseline

HeLa cells treated with AMDE-1 (10 µM, 20 h) showed significantly reduced cathepsin B and cathepsin D enzymatic activity in the lysosome-enriched fraction compared to untreated cells (set to 100%), with p<0.001 [1]. AMDE-1 also reduced lysosomal acidity (measured by acridine orange and LysoTracker Red staining) and impaired DQ-BSA degradation, indicating broad suppression of lysosomal proteolytic function [1]. Unlike CQ (40 µM) or ammonium chloride (20 mM), which neutralize lysosomal pH without activating autophagy, AMDE-1's lysosomal suppression occurs concurrently with autophagy initiation, producing a unique cellular phenotype of LC3-positive autophagosomes that accumulate but fail to be degraded [1].

Lysosomal dysfunction Cathepsin B Cathepsin D Proteolytic activity DQ-BSA

Optimal Application Scenarios for AMDE-1 Based on Comparative Evidence


Modeling Autophagic Stress and Impaired Flux in Cancer Cells

Use AMDE-1 (2.5–10 µM, 6–20 h) to simultaneously induce autophagy initiation and block lysosomal degradation in cancer cell lines (e.g., HeLa, HCT116, A549). Unlike rapamycin + CQ sequential treatment, AMDE-1 provides a chemically uniform dual stimulus, enabling clean dissection of autophagic stress-induced necroptosis [1]. The confirmed cancer cell preference (HCT116 > CCD-18Co) supports its use in tumor-selective cytotoxicity studies [1].

Investigating Noncanonical Autophagy Pathways in Knockout Cell Models

Apply AMDE-1 (10 µM, 6 h) in FIP200KO, ULK1KO, or Beclin1 KD cell lines to specifically study noncanonical autophagy mechanisms that are inaccessible with rapamycin or starvation [2]. Use V-ATPase inhibitors (bafilomycin A1, concanamycin A, salicylihalamide A at 1–100 nM) as specific suppressors of AMDE-1-induced NCA, while CQ and protease inhibitors serve as negative controls for the noncanonical pathway [2].

AMPK-mTORC1-ULK1 Pathway Dissection Without MAPK/JNK/ROS Confounds

Employ AMDE-1 (10 µM) as a pathway-specific autophagy inducer that engages AMPK-mTORC1-ULK1 signaling without off-target activation of MAPK, JNK, or ROS pathways [1]. This specificity makes AMDE-1 superior to stress-based autophagy inducers (e.g., cadmium, H2O2) or nutrient-deprivation models when the experimental objective is to isolate AMPK-dependent autophagy signaling from stress-response crosstalk [1].

High-Content Screening for Autophagy Modulators with Dual Activity

Utilize AMDE-1 as a validated positive control compound in GFP-LC3-based high-content screening campaigns aimed at discovering additional dual-function autophagy modulators. AMDE-1's well-characterized EC50 (<10 µM for GFP-LC3 puncta induction) and complete Atg5-dependence provide a benchmark for hit validation and mechanistic classification of novel screening hits [1].

Technical Documentation Hub

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